5-Hydroxypyrazinecarboxamide

Drug Metabolism Pharmacokinetics Tuberculosis

This is the authentic 5-OH-PZA metabolite, distinct from PZA and PA. Its unique LogP (-1.03 to -1.82) and chromatographic behavior ensure unambiguous LC-MS/MS quantification of the alternative xanthine oxidase pathway. For reliable biomarker analysis and impurity profiling, substitution with generic pyrazine derivatives is scientifically invalid.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 13924-96-4
Cat. No. B153304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrazinecarboxamide
CAS13924-96-4
Synonyms2-Carboxamido-5-hydroxypyrazine;  5-Hydroxypyrazinecarboxamide;  4,5-Dihydro-5-oxopyrazinecarboxamide; 
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)C(=O)N
InChIInChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9)
InChIKeyXENWQEOTDAQROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-5-oxo-2-pyrazinecarboxamide (CAS 13924-96-4): Defined Metabolite Standard for Pyrazinamide Research


4,5-Dihydro-5-oxo-2-pyrazinecarboxamide (5-Hydroxypyrazinamide; 5-OH-PZA) is a human and rodent metabolite of the antitubercular prodrug pyrazinamide (PZA) [1]. It belongs to the pyrazinecarboxamide class and is characterized by a keto-enol tautomerism and a hydroxyl group at the 5-position of the pyrazine ring . Its primary scientific and procurement relevance lies not in inherent bioactivity but in its defined role as a reference standard and analyte for PZA metabolism and toxicity studies .

Why 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide Cannot Be Interchanged with Generic Pyrazinamide or Pyrazinoic Acid Standards


Generic substitution of 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide with other pyrazine derivatives is scientifically invalid. While pyrazinamide (PZA) is the parent prodrug and pyrazinoic acid (PA) is its active form, 5-OH-PZA is a distinct downstream metabolite formed via a specific alternative pathway involving xanthine oxidase and aldehyde oxidase [1]. This different metabolic origin necessitates its use as a unique biomarker for a specific route of drug processing, distinct from the primary pathway leading to PA [2]. Furthermore, its unique chemical structure, with both carboxamide and 5-oxo/5-hydroxy functional groups, results in distinct physicochemical properties (e.g., LogP -1.03 to -1.82 ) and chromatographic behavior (retention time, MS fragmentation) that are not shared by PZA or PA [3]. Therefore, for accurate quantification in LC-MS/MS or HPLC assays and for investigating the alternative metabolic pathway or associated toxicities, only the authentic 5-OH-PZA reference standard can provide reliable results.

Quantitative Differentiation of 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide: Evidence-Based Procurement Rationale


Divergent Metabolic Origin: 5-OH-PZA as a Marker of an Alternative Pyrazinamide Oxidation Pathway

4,5-Dihydro-5-oxo-2-pyrazinamide (5-OH-PZA) is formed from pyrazinamide (PZA) via a distinct enzymatic pathway (xanthine oxidase/aldehyde oxidase) that operates in parallel to the primary activation pathway (amidase) that yields pyrazinoic acid (PA) [1]. This pathway is clinically significant: studies using the xanthine oxidase inhibitor allopurinol have demonstrated that blocking this enzyme reduces the in vivo conversion of PZA to 5-OH-PZA and also blocks the subsequent oxidation of PA to 5-OH-PA, confirming 5-OH-PZA as a unique and pharmacologically modifiable biomarker [2].

Drug Metabolism Pharmacokinetics Tuberculosis Xanthine Oxidase

Differentiated Physicochemical Properties Impacting Analytical Method Development

4,5-Dihydro-5-oxo-2-pyrazinecarboxamide possesses significantly different physicochemical properties compared to its metabolic relatives, which are critical for designing and validating robust analytical assays. Its measured LogP values (XLOGP3: -1.03, MLOGP: -1.82) indicate substantially higher hydrophilicity than pyrazinoic acid (PA) . This translates directly to earlier elution in reversed-phase HPLC, with a reported capacity factor (k') of 0.6 for 5-OH-PZA compared to 2.2 for PA under identical conditions (Spherisorb ODS2 column, 10 mM phosphate buffer pH 5.2/methanol mobile phase) [1]. Such a difference is crucial for achieving baseline separation in simultaneous multi-analyte methods [2].

Analytical Chemistry Chromatography Physicochemical Properties Method Validation

5-OH-PZA as a Unique Biomarker for Xanthine Oxidase Activity In Vivo

The plasma concentration of 5-OH-PZA serves as a specific and quantitative in vivo biomarker for the combined activity of xanthine dehydrogenase and aldehyde oxidase on pyrazinamide. This is evidenced by studies using the xanthine oxidase inhibitor BOF-4272, which showed a marked decrease in both the plasma concentration and urinary excretion of 5-OH-PZA following inhibitor administration [1]. This functional role is unique to 5-OH-PZA among PZA metabolites, as it directly reflects the activity of a specific subset of drug-metabolizing enzymes [2].

Pharmacodynamics Drug-Drug Interactions Xanthine Oxidase Biomarker

Validated Use as a Reference Standard for Regulatory-Compliant PZA Analysis

4,5-Dihydro-5-oxo-2-pyrazinecarboxamide is a fully characterized and commercially available reference standard specifically validated for use in analytical method development, method validation, and quality control applications related to the API Pyrazinamide . Vendors explicitly state its intended use for analytical purposes and its compliance with regulatory guidelines, differentiating it from a generic research chemical. Commercial suppliers provide batch-specific certificates of analysis including purity data (typically 97%+) and verification by HPLC, NMR, and LC-MS , ensuring reproducibility and traceability required for GLP/GMP environments .

Analytical Method Development Quality Control Reference Standards Regulatory Compliance

Procurement-Linked Application Scenarios for 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide


Simultaneous Quantification of Pyrazinamide and Its Metabolites in Biological Matrices

This is the primary and most evidence-backed application. Researchers and bioanalytical laboratories use 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide as a reference standard for developing and validating HPLC or LC-MS/MS methods. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring (TDM) of tuberculosis patients, and investigating drug-drug interactions. The compound's distinct chromatographic behavior (k' ≈ 0.6 vs. 2.2 for PA [1]) and unique MS fragmentation pattern are critical for achieving baseline separation and unambiguous identification in multi-analyte assays [2].

Investigating the Alternative Xanthine Oxidase-Dependent Pyrazinamide Metabolism Pathway

This compound is an indispensable tool for pharmacologists and toxicologists studying the non-CYP450 metabolism of pyrazinamide. Its formation is specifically mediated by xanthine oxidase and aldehyde oxidase [1]. Therefore, it is used as a specific biomarker to quantify the activity of this alternative pathway, to assess its contribution to overall drug clearance, and to evaluate the effects of enzyme inhibitors (e.g., allopurinol, BOF-4272) or genetic polymorphisms on this specific metabolic route [2].

Quality Control and Impurity Profiling of Pyrazinamide API and Drug Products

Analytical and quality control laboratories in the pharmaceutical industry utilize 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide as a reference standard for impurity profiling. Its presence as a known, well-characterized metabolite allows for the development of stability-indicating methods to monitor the degradation of pyrazinamide drug substance and finished products [1]. Its use ensures compliance with pharmacopoeial standards and regulatory requirements regarding related substances and potential degradation products.

Mechanistic Studies of Pyrazinamide-Induced Hepatotoxicity

Given that high exposure to pyrazinamide and its metabolites is linked to hepatotoxicity [1], researchers use 5-OH-PZA to dissect the specific contribution of individual metabolites to the overall toxicological profile. While 5-OH-PA has been directly implicated [2], accurate quantification of 5-OH-PZA is necessary to establish its own role and to understand the complete metabolic picture that may predispose patients to adverse events. This application is crucial for developing safer treatment regimens and identifying at-risk patient populations.

Quote Request

Request a Quote for 5-Hydroxypyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.